4-Chloro-5-iodo-2,6-dimethoxypyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
134221-53-7 |
|---|---|
Molecular Formula |
C6H6ClIN2O2 |
Molecular Weight |
300.48 g/mol |
IUPAC Name |
4-chloro-5-iodo-2,6-dimethoxypyrimidine |
InChI |
InChI=1S/C6H6ClIN2O2/c1-11-5-3(8)4(7)9-6(10-5)12-2/h1-2H3 |
InChI Key |
XCUWJUCSKOUCEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)Cl)I |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Chloro 5 Iodo 2,6 Dimethoxypyrimidine
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic systems like pyrimidines. The presence of two halogen atoms at the C-4 and C-5 positions of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine provides two potential sites for nucleophilic attack. The regioselectivity of this substitution is governed by the electronic properties of the pyrimidine ring and the nature of the leaving groups.
Reactivity at the Chloro (C-4) Position
The C-4 position of the pyrimidine ring is inherently more activated towards nucleophilic attack compared to the C-5 position. This is due to the electron-withdrawing effect of the two ring nitrogen atoms, which is more pronounced at the ortho and para positions (C-2, C-4, and C-6). Consequently, the chloro group at the C-4 position is a favorable site for SNAr reactions.
In reactions with various nucleophiles, such as amines, the chlorine atom at the C-4 position is preferentially displaced. For instance, in a related 6-alkoxy-4-chloro-5-nitropyrimidine system, the substitution of the chlorine atom occurs readily upon treatment with primary amines. chemrxiv.org This preferential reactivity is a general trend observed in many dihalogenated pyrimidine systems where one of the halogens is at the C-4 or C-6 position.
Reactivity at the Iodo (C-5) Position
The iodo group at the C-5 position is generally less reactive towards traditional SNAr reactions compared to the chloro group at the C-4 position. This is because the C-5 position is less electronically activated by the ring nitrogens. However, the carbon-iodine bond is weaker than the carbon-chlorine bond, which can influence its reactivity in other types of transformations, particularly organometallic cross-coupling reactions.
While direct nucleophilic displacement of the iodo group at C-5 is less common, its presence is crucial for sequential functionalization strategies. After the more reactive C-4 position has been modified, the C-5 iodo group can then be targeted under different reaction conditions.
Competitive Substitution Pathways
In dihalogenated pyrimidines, the pathway of nucleophilic substitution can be competitive, depending on the reaction conditions and the nature of the nucleophile. For this compound, the general observation is the initial substitution at the more electrophilic C-4 position.
Research on analogous 2,4-dichloropyrimidines has shown that under microwave-assisted Suzuki coupling conditions, regioselective substitution at the C-4 position is achieved in good to high yields. semanticscholar.org This highlights the inherent higher reactivity of the C-4 position. However, it is important to note that with certain catalysts and ligands, this conventional selectivity can be altered. For example, the use of bulky N-heterocyclic carbene ligands with palladium(II) precatalysts has been shown to uniquely effect C-2 selective cross-coupling in 2,4-dichloropyrimidines, a contrast to the typically favored C-4 substitution. figshare.com
Organometallic Reactions and Cross-Coupling Strategies
Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the two different halogen atoms provide opportunities for selective cross-coupling reactions, primarily due to the differential reactivity of the C-Cl and C-I bonds in the catalytic cycle of these reactions.
Suzuki-Miyaura Coupling at Halogenated Sites
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide catalyzed by a palladium complex, is a widely used method for C-C bond formation. In the case of dihalogenated substrates, the reaction often proceeds with high regioselectivity. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. researchgate.net
This reactivity trend implies that for this compound, a Suzuki-Miyaura coupling would preferentially occur at the more reactive C-5 iodo position. This allows for the selective introduction of an aryl or other organic group at this position while leaving the C-4 chloro group intact for subsequent transformations. This selective functionalization is a key strategy in the synthesis of complex substituted pyrimidines. researchgate.netnih.gov
Below is a representative table illustrating the expected regioselective Suzuki-Miyaura coupling:
| Reactant | Coupling Partner | Catalyst | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | 4-Chloro-5-aryl-2,6-dimethoxypyrimidine |
Stille Coupling Applications for C-C Bond Formation
The Stille coupling reaction, which pairs an organotin compound with an organic halide in the presence of a palladium catalyst, is another important method for constructing C-C bonds. wikipedia.org Similar to the Suzuki-Miyaura coupling, the Stille reaction exhibits selectivity based on the carbon-halogen bond strength.
The higher reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step of the palladium catalytic cycle dictates that the Stille coupling will also preferentially occur at the C-5 position of this compound. rsc.org This allows for the selective introduction of a variety of organic moieties, including alkyl, vinyl, and aryl groups, at the C-5 position. The chemoselectivity of the Stille reaction for iodo-based compounds over bromo-based substrates at room temperature has been demonstrated, further supporting the preferential reactivity at the C-5 iodo position. rsc.org
A hypothetical Stille coupling reaction is outlined in the table below:
| Reactant | Coupling Partner | Catalyst | Product |
| This compound | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 4-Chloro-5-R-2,6-dimethoxypyrimidine |
This selective reactivity allows for a stepwise functionalization approach, where the C-5 position is first modified via a Stille coupling, followed by a subsequent reaction at the C-4 chloro position, enabling the synthesis of diverse and complex pyrimidine derivatives.
Sonogashira Coupling for Alkynylation of the Iodo Position
The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org In the case of this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for selective alkynylation at the C-5 position. The reaction proceeds readily at the iodo-substituted carbon, leaving the chloro-substituent intact for potential subsequent transformations.
The general mechanism involves a catalytic cycle for palladium and a coupled cycle for the copper co-catalyst. The palladium catalyst undergoes oxidative addition to the C-I bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation from copper to the palladium complex, followed by reductive elimination, yields the 5-alkynylpyrimidine product and regenerates the active palladium(0) catalyst. wikipedia.org
Table 1: Representative Conditions for Sonogashira Coupling The following table illustrates typical conditions for Sonogashira coupling based on reactions with similar halopyrimidine substrates.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Product | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N / THF | 4-Chloro-2,6-dimethoxy-5-(phenylethynyl)pyrimidine | High |
| 2 | This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH / DMF | 4-Chloro-2,6-dimethoxy-5-((trimethylsilyl)ethynyl)pyrimidine | High |
| 3 | This compound | 1-Hexyne | Pd(OAc)₂, PPh₃, CuI | K₂CO₃ / Acetonitrile | 4-Chloro-5-(hex-1-yn-1-yl)-2,6-dimethoxypyrimidine | Good |
Negishi Coupling and Related Zinc-Mediated Reactions
The Negishi coupling is another powerful transition metal-catalyzed reaction for the formation of C-C bonds, coupling an organohalide with an organozinc compound. wikipedia.orgorganic-chemistry.org This reaction is valued for its functional group tolerance and the relatively high reactivity of the organozinc nucleophiles. For this compound, the Negishi coupling provides a regioselective pathway to introduce alkyl, vinyl, or aryl substituents at the C-5 position. As with the Sonogashira coupling, the greater reactivity of the C-I bond ensures that the reaction occurs preferentially at this site. wikipedia.org
The process typically involves the in situ or prior formation of an organozinc reagent (R-ZnX) from an organolithium or Grignard reagent. The catalytic cycle, usually employing a palladium or nickel catalyst, involves oxidative addition of the pyrimidine-iodine bond to the metal center, followed by transmetalation with the organozinc compound and subsequent reductive elimination to afford the coupled product. wikipedia.org Recent methodologies have also explored the direct use of zinc powder in aqueous media, simplifying the procedure by avoiding the pre-formation of organozinc reagents. organic-chemistry.orgresearchgate.net
Table 2: Illustrative Negishi Coupling Reactions This table presents potential Negishi coupling reactions for the target compound, based on established protocols for related substrates.
| Entry | Organozinc Reagent | Catalyst | Solvent | Product |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 4-Chloro-2,6-dimethoxy-5-phenylpyrimidine |
| 2 | Ethylzinc bromide | Ni(acac)₂ | DMF/THF | 4-Chloro-5-ethyl-2,6-dimethoxypyrimidine |
| 3 | Vinylzinc chloride | Pd₂(dba)₃, XPhos | Dioxane | 4-Chloro-2,6-dimethoxy-5-vinylpyrimidine |
Directed Metalation and Deprotonation Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org It involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org In this compound, the methoxy (B1213986) groups at C-2 and C-6 could potentially act as DMGs. However, there are no adjacent protons for deprotonation.
The more relevant transformation for functionalizing the C-5 position of this specific molecule is metal-halogen exchange. The iodine atom at C-5 is highly susceptible to exchange with organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures. This reaction would generate a potent 5-lithiated pyrimidine intermediate. This nucleophilic species can then be trapped with a wide range of electrophiles to introduce diverse functional groups at the C-5 position, while the C-4 chloro group remains unaffected. This strategy effectively reverses the polarity of the C-5 position, turning it from an electrophilic site into a nucleophilic one. Competition between metal-halogen exchange and deprotonation of an imide proton (if one were present after a transformation) has been noted in similar systems. nih.gov
Table 3: Potential C-5 Functionalization via Metal-Halogen Exchange This table outlines a synthetic pathway for introducing various electrophiles at the C-5 position following a lithium-iodine exchange.
| Step 1: Reagent | Step 2: Electrophile (E⁺) | Resulting C-5 Substituent | Product |
| t-BuLi, THF, -78 °C | DMF (N,N-Dimethylformamide) | -CHO (Formyl) | 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde |
| n-BuLi, THF, -78 °C | CO₂ (Carbon dioxide) | -COOH (Carboxyl) | 4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxylic acid |
| n-BuLi, THF, -78 °C | (CH₃)₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) | 4-Chloro-5-(trimethylsilyl)-2,6-dimethoxypyrimidine |
Electrophilic Substitution Reactions
The pyrimidine ring is classified as a π-deficient heterocycle, meaning it has lower electron density in the aromatic system compared to benzene. researchgate.net This deficiency, caused by the two electron-withdrawing nitrogen atoms, generally renders the ring resistant to electrophilic aromatic substitution. researchgate.net When such reactions do occur, they proceed preferentially at the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.org
In this compound, the situation is complex. The C-5 position is already substituted. Furthermore, the presence of two strong electron-donating methoxy groups at positions C-2 and C-6 increases the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyrimidine. researchgate.net However, these activating groups direct electrophiles to the C-5 position, which is occupied. Therefore, further electrophilic substitution on the pyrimidine ring itself is highly unlikely. Any potential electrophilic reaction would likely occur on one of the substituents if conditions were harsh enough, but this falls outside the scope of typical aromatic substitution.
Dehalogenation and Reductive Transformations
Dehalogenation involves the cleavage of a carbon-halogen bond and its replacement, typically with a hydrogen atom. wikipedia.org For this compound, selective dehalogenation is feasible due to the difference in bond strength (C-I < C-Cl). The weaker carbon-iodine bond can be cleaved under milder conditions than the carbon-chlorine bond.
Catalytic hydrogenation is a common method for dehalogenation. Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source can selectively remove the iodine atom. Adjusting the reaction conditions (pressure, temperature, catalyst loading) can control the extent of dehalogenation. Other reductive systems, such as zinc powder in acetic acid, are also effective for the selective reduction of the more reactive halogen. google.com Under more forcing conditions, it is possible to remove both halogen atoms to yield 2,6-dimethoxypyrimidine.
Table 4: Dehalogenation Strategies and Products
| Reagent / Conditions | Expected Major Product | Type of Transformation |
| H₂, Pd/C, Et₃N, RT | 4-Chloro-2,6-dimethoxypyrimidine | Selective Deiodination |
| Zn, Acetic Acid, heat | 4-Chloro-2,6-dimethoxypyrimidine | Selective Reductive Deiodination |
| H₂ (high pressure), Pd/C, heat | 2,6-Dimethoxypyrimidine | Complete Dehalogenation |
| Grignard Reagents / H₂O | 4-Chloro-2,6-dimethoxypyrimidine | Hydrodeiodination |
Rearrangement Reactions and Isomerization Pathways
Substituted pyrimidines can undergo several types of rearrangement and isomerization reactions, typically under thermal or catalytic conditions.
One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement. This generally involves the isomerization of N-heterocycles containing an exocyclic amino or imino group adjacent to an endocyclic nitrogen. nih.gov While this compound itself would not undergo a classic Dimroth rearrangement, derivatives synthesized from it (e.g., by converting the chloro group to an amino group) could potentially rearrange under acidic or basic conditions.
Another potential isomerization pathway for alkoxypyrimidines involves the migration of an alkyl group from an exocyclic oxygen to a ring nitrogen atom. For 2,6-dimethoxypyrimidine, this O → N isomerization would convert it to a more thermodynamically stable N-methylpyrimidinone derivative. nih.gov This type of transformation is often promoted by heat or acid/base catalysis. For the title compound, such a rearrangement could potentially lead to N-methylated 4-chloro-5-iodo-pyrimidinone structures, altering the core heterocyclic system. However, such pathways are highly dependent on specific reaction conditions and the electronic influences of the other ring substituents. nih.govresearchgate.netresearchgate.netnih.gov
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 5 Iodo 2,6 Dimethoxypyrimidine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Multi-Dimensional NMR for Complex Structure Confirmation
For a molecule with multiple substituents like 4-Chloro-5-iodo-2,6-dimethoxypyrimidine, a simple one-dimensional NMR spectrum may not be sufficient to unambiguously assign all signals. Multi-dimensional NMR techniques are employed to resolve overlapping signals and establish through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within a molecule. For a derivative of this compound, COSY would be used to confirm scalar couplings between protons on adjacent carbons, for instance, within any alkyl chains or other substituted groups attached to the pyrimidine (B1678525) core.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. For the parent compound, an HMQC or HSQC spectrum would show a correlation between the protons of the two methoxy (B1213986) groups and their corresponding carbon atoms, confirming the C-H connectivity.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, an HMBC experiment would be vital. It would show correlations from the methoxy protons to the C2 and C6 carbons of the pyrimidine ring, confirming their position. This is a key experiment for unequivocally determining the substitution pattern on the heterocyclic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For a derivative with bulky substituents, NOESY could reveal through-space interactions between protons on the substituents and the methoxy groups, providing insights into the molecule's preferred conformation.
To illustrate, in the analysis of a series of substituted pyrazolo[3,4-d]pyrimidines, the application of HMQC and HMBC was essential for the complete and unambiguous assignment of all proton and carbon signals in their NMR spectra.
| Technique | Information Provided | Application to this compound |
| COSY | ¹H-¹H through-bond correlations | Confirming connectivity within side chains of derivatives. |
| HMQC/HSQC | ¹H-¹³C one-bond correlations | Assigning the methoxy carbons to their respective protons. |
| HMBC | ¹H-¹³C long-range correlations | Confirming the attachment of methoxy groups to C2 and C6. |
| NOESY | ¹H-¹H through-space correlations | Elucidating the 3D structure and conformation of derivatives. |
Isotopic Labeling Studies for Mechanistic Insights
Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), is a powerful method for tracing the pathways of chemical reactions and for aiding in spectral assignment. By synthesizing a derivative of this compound with a ¹³C-labeled methoxy group, for example, the signals for this specific group in the ¹³C NMR spectrum would be significantly enhanced, confirming its assignment. Furthermore, if this labeled compound were used in a reaction, the fate of the labeled carbon could be tracked in the products, providing definitive evidence for the reaction mechanism.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound. For this compound (C₆H₆ClIN₂O₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.
| Isotope | Exact Mass (Da) |
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ³⁵Cl | 34.968853 |
| ¹²⁷I | 126.904473 |
| ¹⁴N | 14.003074 |
| ¹⁶O | 15.994915 |
Using these values, the theoretical monoisotopic mass of the molecular ion [M]⁺ can be calculated with high precision, and a match with the experimental value from HRMS provides strong evidence for the compound's identity.
Fragmentation Pathways and Structural Information
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is often unique to a particular molecular structure and can be used to deduce its connectivity. For halogenated pyrimidines, characteristic fragmentation pathways often involve the loss of the halogen atoms or side chains.
For this compound, common fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃): From one of the methoxy groups, resulting in a peak at [M-15]⁺.
Loss of a chlorine radical (•Cl): Resulting in a peak at [M-35]⁺ or [M-37]⁺, depending on the chlorine isotope.
Loss of an iodine radical (•I): The C-I bond is relatively weak, so the loss of iodine to give a peak at [M-127]⁺ would be a prominent fragmentation pathway.
The presence of both chlorine and iodine would lead to a complex isotopic pattern in the mass spectrum, which can be a valuable confirmation of the presence of these elements.
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution and MS gives information in the gas phase, X-ray crystallography provides the definitive solid-state structure of a crystalline compound. This technique can precisely determine bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
Confirmation of Regio- and Stereochemistry
The definitive confirmation of substituent placement (regiochemistry) on the pyrimidine ring is typically achieved through single-crystal X-ray diffraction and advanced Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography: This technique provides unequivocal proof of molecular structure by mapping electron density in a crystalline solid. For a derivative of this compound, an X-ray structure would yield precise bond lengths, bond angles, and torsional angles, confirming the C4-Cl, C5-I, C2-OCH₃, and C6-OCH₃ connectivity. Analysis of a closely related compound, 4,6-Dichloro-5-methoxypyrimidine, reveals typical bond lengths within the pyrimidine core, such as C-Cl at approximately 1.72 Å and C-N at around 1.32 Å. researchgate.net Such data serves as a benchmark for validating the structure of the title compound.
NMR Spectroscopy: In the absence of a crystal structure, two-dimensional NMR techniques are paramount.
Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with their directly attached carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds. For instance, the protons of the methoxy groups would show HMBC correlations to the C2 and C6 carbons, confirming their positions. The absence of a proton at the C5 position, coupled with its characteristic chemical shift in the ¹³C NMR spectrum, would further support the assigned substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): Can reveal through-space proximity between protons, helping to establish the conformation of the methoxy groups relative to the ring.
Systematic studies on substituted pyrazoles and pyrimidines have demonstrated the power of combining these NMR methods with crystallographic analysis to ensure regioselective synthesis and correct structural assignment. mdpi.comnih.gov
Intermolecular Interactions and Crystal Packing
The solid-state architecture of molecular crystals is directed by a network of non-covalent interactions. For this compound, the interplay between halogen bonds, hydrogen bonds, and π–π stacking is expected to define its crystal packing.
Halogen Bonding: This is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov Both chlorine and iodine can act as halogen bond donors. Given the high polarizability of iodine, strong C-I···N interactions between the iodine at the C5 position and a nitrogen atom of an adjacent pyrimidine ring are highly probable. researchgate.netnih.gov Similarly, weaker but significant C-Cl···N interactions are also anticipated. mdpi.com The crystal structure of 4,6-Dichloro-5-methoxypyrimidine demonstrates this principle, where short Cl···N contacts of approximately 3.10 Å link molecules into a three-dimensional framework. researchgate.net
Weak Hydrogen Bonds: The methyl groups of the methoxy substituents can participate in weak C-H···O or C-H···N hydrogen bonds, further stabilizing the supramolecular assembly. nih.gov The collective contribution of these varied intermolecular forces dictates the final crystal packing, influencing properties such as melting point and solubility.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy is a powerful non-destructive tool for identifying functional groups and probing molecular structure. The infrared (IR) and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct structural components. Detailed assignments can be made based on extensive studies of similar molecules, such as 2-amino-4-chloro-6-methoxypyrimidine. nih.gov
Key expected vibrational modes include:
Pyrimidine Ring Vibrations: The characteristic stretching and deformation modes of the pyrimidine ring typically appear in the 1600-1300 cm⁻¹ region. A prominent ring breathing mode is also expected at lower frequencies. acs.org
C-O Stretching: The methoxy groups will give rise to strong asymmetric and symmetric C-O-C stretching vibrations, typically found in the 1250-1000 cm⁻¹ range.
C-Halogen Stretching: The C-Cl stretching vibration is anticipated in the 800-600 cm⁻¹ region. The C-I stretch, involving a heavier atom and a weaker bond, is expected at a much lower frequency, typically below 600 cm⁻¹. preprints.org
C-H Vibrations: Stretching modes for the methyl protons will appear around 3000-2850 cm⁻¹, while bending and rocking modes will be present at lower wavenumbers.
The precise frequencies can be influenced by the electronic effects of the substituents and the intermolecular interactions present in the solid state.
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Functional Group |
|---|---|---|
| 3000 - 2850 | ν(C-H) | Methyl Groups |
| 1600 - 1450 | ν(C=N), ν(C=C) | Pyrimidine Ring Stretching |
| 1450 - 1300 | δ(C-H), Ring Modes | Methyl Bending, Pyrimidine Ring |
| 1250 - 1150 | ν_as(C-O-C) | Methoxy Groups |
| 1100 - 1000 | ν_s(C-O-C) | Methoxy Groups |
| 800 - 600 | ν(C-Cl) | Carbon-Chlorine Bond |
| < 600 | ν(C-I) | Carbon-Iodine Bond |
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Analysis
UV-visible absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule, revealing information about its frontier molecular orbitals (HOMO and LUMO). The electronic spectrum of this compound is dominated by the pyrimidine chromophore, modified by its substituents.
Electronic Transitions: The pyrimidine ring gives rise to two primary types of electronic transitions:
π→π transitions:* These are typically high-intensity absorptions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For substituted pyrimidines, these bands are often observed in the 200-300 nm range. nih.gov
n→π transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen lone pairs) into a π* antibonding orbital. They occur at longer wavelengths (lower energy) than the π→π* transitions.
Substituent Effects:
Methoxy Groups (-OCH₃): As electron-donating groups (auxochromes), the methoxy substituents are expected to cause a bathochromic (red) shift in the π→π* transition, moving the absorption maximum to a longer wavelength compared to unsubstituted pyrimidine.
Based on data for 2-amino-4-chloro-6-methoxypyrimidine, the main absorption bands for the title compound are expected to appear in the 250-350 nm region. nih.gov Molecules with intramolecular charge-transfer (ICT) character, which is plausible in such substituted systems, often exhibit fluorescence with large Stokes shifts, the magnitude of which can be sensitive to solvent polarity. acs.org
| Approximate λ_max (nm) | Transition Type | Orbitals Involved |
|---|---|---|
| 240 - 280 | π→π | Promotion from π (HOMO) to π (LUMO) |
| 290 - 340 | n→π | Promotion from non-bonding (n) to π (LUMO) |
Computational and Theoretical Investigations on 4 Chloro 5 Iodo 2,6 Dimethoxypyrimidine Systems
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. Through DFT, we can gain a fundamental understanding of the electron distribution and orbital energies that govern the reactivity of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the pyrimidine (B1678525) ring and the iodine atom, which are electron-rich centers. The LUMO, conversely, is likely to be distributed over the pyrimidine ring, with significant contributions from the electron-withdrawing chloro and iodo substituents. The methoxy (B1213986) groups, being electron-donating, will also influence the energies of these orbitals.
Table 1: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.23 |
Note: The values presented in this table are hypothetical and are intended to be representative of what would be expected for a molecule with this structure based on DFT calculations.
The distribution of electron density within a molecule is a critical determinant of its reactivity. The electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Table 2: Mulliken Atomic Charges on Key Atoms of this compound
| Atom | Charge (a.u.) |
|---|---|
| C4 (bonded to Cl) | +0.25 |
| C5 (bonded to I) | +0.15 |
| Cl | -0.18 |
| I | -0.05 |
| N1 | -0.30 |
Note: The values presented in this table are hypothetical and are intended to be representative of what would be expected for a molecule with this structure based on DFT calculations.
Prediction of Reactivity and Reaction Pathways
Theoretical calculations are invaluable for predicting the likely course of chemical reactions. By examining the transition states and activation energies, we can forecast the most probable reaction pathways for this compound.
The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms and two halogen substituents, making it susceptible to nucleophilic aromatic substitution (SNAr). Transition state analysis can help to elucidate the mechanism of such reactions. For a nucleophilic attack, the transition state would involve the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The geometry and energy of this transition state are critical in determining the reaction rate.
Electrophilic attack, on the other hand, is less likely to occur on the pyrimidine ring itself but could potentially target the oxygen atoms of the methoxy groups.
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate. Computational methods can be used to calculate the activation energies for various potential reactions involving this compound. For instance, in an SNAr reaction, the activation energy would correspond to the energy difference between the reactants and the transition state.
Table 3: Calculated Activation Energies for Nucleophilic Substitution at C4 and C5
| Reaction | Activation Energy (kcal/mol) |
|---|---|
| Nucleophilic substitution at C4 (Cl displacement) | 18.5 |
Note: The values presented in this table are hypothetical and are intended to be representative of what would be expected for a molecule with this structure based on computational calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. researchgate.netmdpi.com This approach is particularly useful for understanding conformational changes and the influence of the surrounding environment, such as a solvent, on molecular behavior. researchgate.netmdpi.com
For this compound, MD simulations can be employed to explore the rotational freedom of the two methoxy groups. These simulations can reveal the most stable conformations of the molecule and the energy barriers between different rotational isomers.
Furthermore, MD simulations can shed light on the role of solvent effects. The interaction between the solute (this compound) and solvent molecules can significantly influence its reactivity and stability. By simulating the molecule in different solvents, it is possible to understand how solvation affects the charge distribution and, consequently, the reaction pathways. For instance, polar solvents might stabilize charged intermediates in a nucleophilic substitution reaction, thereby lowering the activation energy.
Quantitative Structure-Activity Relationships (QSAR) based on Chemical Reactivity (Excluding biological activity prediction)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property descriptors of a set of compounds with their activities. While widely used in drug discovery to predict biological activity, QSAR can also be a powerful tool to understand and predict the chemical reactivity of molecules. For a compound like this compound, a QSAR study focused on chemical reactivity could provide valuable insights into its synthetic accessibility and potential for derivatization.
A hypothetical QSAR study on a series of related halogenated and methoxylated pyrimidines could be designed to predict a specific aspect of their chemical reactivity, such as the rate of a nucleophilic substitution reaction at the C4 position. The development of such a model would involve the calculation of various molecular descriptors for each compound in the series. These descriptors can be categorized as electronic, steric, and thermodynamic.
Key Molecular Descriptors for Reactivity QSAR:
Electronic Descriptors: These parameters describe the electronic distribution within the molecule. For instance, the partial atomic charges on the carbon atom at the C4 position and the chlorine atom would be critical. A more positive charge on the C4 carbon would suggest a higher susceptibility to nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial electronic descriptors that can indicate the electron-donating and electron-accepting abilities of the molecule, respectively.
Steric Descriptors: These descriptors quantify the bulk and shape of the molecule or its substituents. The presence of the bulky iodine atom at the C5 position and the methoxy groups at the C2 and C6 positions in this compound would create a specific steric environment around the reactive C4-Cl bond, which can be quantified using descriptors like molecular volume or surface area.
Thermodynamic Descriptors: Properties such as the heat of formation and bond dissociation energy of the C-Cl bond can provide a direct measure of the bond's stability and the energy required for its cleavage, which is a key step in many reactions.
A multiple linear regression (MLR) or more advanced machine learning algorithm could then be employed to build a mathematical model correlating these descriptors with the experimentally determined reaction rates. The resulting QSAR equation would highlight the relative importance of electronic, steric, and thermodynamic factors in governing the chemical reactivity of this class of compounds.
Interactive Data Table: Hypothetical Descriptors for QSAR Analysis of Pyrimidine Derivatives
| Compound | C4 Partial Charge (e) | LUMO Energy (eV) | C-Cl Bond Dissociation Energy (kcal/mol) | Predicted Reactivity (Relative Rate) |
| Derivative 1 | 0.15 | -1.2 | 85 | 1.2 |
| Derivative 2 | 0.18 | -1.5 | 82 | 1.8 |
| This compound | 0.17 | -1.4 | 83 | 1.6 |
| Derivative 3 | 0.12 | -1.0 | 88 | 0.9 |
| Derivative 4 | 0.20 | -1.7 | 80 | 2.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Design of Novel Pyrimidine Derivatives through Computational Screening
The structural framework of this compound offers multiple sites for chemical modification, making it an attractive scaffold for the design of novel pyrimidine derivatives with tailored chemical properties. Computational screening techniques can be employed to virtually generate and evaluate a library of potential derivatives, prioritizing those with desired characteristics for subsequent synthesis.
The design process would typically begin with the in silico modification of the parent molecule. The chloro, iodo, and methoxy groups can be replaced with a wide array of other functional groups. For example, the chlorine atom at the C4 position is a prime site for nucleophilic substitution, allowing for the introduction of various amine, ether, or thioether linkages. The iodine atom at C5 could be a handle for cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Once a virtual library of derivatives is generated, computational screening can be performed using several methods:
Molecular Docking (for chemical reaction prediction): While commonly used for predicting protein-ligand interactions, molecular docking can also be adapted to model the interaction of a reactant with a catalyst or another reagent. This can help in predicting the feasibility and selectivity of a particular chemical transformation.
Quantum Chemical Calculations: For each designed derivative, quantum chemical calculations can be performed to compute the key descriptors identified in the QSAR study (section 6.4). This allows for the prediction of their chemical reactivity without the need for experimental synthesis. For instance, derivatives with a calculated C4 partial charge and LUMO energy that fall within a desired range for optimal reactivity could be prioritized.
3D-QSAR and Contour Map Analysis: A 3D-QSAR model, if developed for a relevant reactivity endpoint, can generate contour maps that visualize the regions around the pyrimidine scaffold where certain properties (e.g., steric bulk, positive/negative charge) would enhance or diminish the desired reactivity. These maps can serve as a guide for designing new derivatives with improved properties.
Interactive Data Table: Computational Screening of Hypothetical Pyrimidine Derivatives
| Derivative | Modification | Predicted C4 Reactivity (QSAR) | Predicted Stability (ΔHf) | Synthetic Priority |
| D-001 | C4-NHCH3 | High | Moderate | High |
| D-002 | C5-Phenyl | Low | High | Medium |
| D-003 | C4-OCH3 | Moderate | High | Medium |
| D-004 | C5-Vinyl | Low | Low | Low |
| D-005 | C4-SCH2CH3 | High | Moderate | High |
Note: The data in this table is hypothetical and for illustrative purposes only.
Through this iterative cycle of in silico design, screening, and prioritization, computational chemistry offers a rational and efficient approach to explore the vast chemical space around the this compound scaffold, paving the way for the synthesis of novel compounds with precisely engineered chemical properties.
Strategic Utility of 4 Chloro 5 Iodo 2,6 Dimethoxypyrimidine As a Key Synthetic Intermediate
Building Block for Complex Heterocyclic Architectures
The unique arrangement of reactive sites on the 4-chloro-5-iodo-2,6-dimethoxypyrimidine scaffold makes it an ideal starting material for the synthesis of diverse and complex heterocyclic systems.
While direct examples of this compound being used to synthesize pyrazolopyrimidines are not prevalent in the provided search results, the synthesis of fused pyrimidine (B1678525) systems is a well-established area of heterocyclic chemistry. researchgate.net Generally, the construction of fused systems like pyrimido[4,5-d]pyrimidines can be achieved through reactions that build a new ring onto the existing pyrimidine core. researchgate.net For a molecule like this compound, the chloro and iodo groups would be the primary handles for such cyclization reactions. For instance, a reaction with a dinucleophile, such as a hydrazine (B178648) derivative, could potentially lead to the formation of a pyrazolopyrimidine core, where the hydrazine displaces the chloro group and then undergoes an intramolecular cyclization involving the iodo group.
The 2,6-dimethoxy groups of this compound are readily converted to the corresponding carbonyl groups of a uracil (B121893) ring under acidic conditions. This transformation is a key step in the synthesis of various substituted uracil derivatives. The chloro and iodo substituents at the 4- and 5-positions, respectively, allow for the introduction of a wide range of functional groups onto the uracil core.
For example, the chloro group can be displaced by various nucleophiles, and the iodo group can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, alkyl, or alkynyl groups at the 5-position. This dual reactivity allows for the synthesis of a diverse library of uracil derivatives with potential applications in medicinal chemistry and materials science. The synthesis of 5- and 6-substituted uracil derivatives is a significant area of research, with numerous methods developed for their preparation. researchgate.netconicet.gov.arjppres.com
| Starting Material | Reagent(s) | Product Type | Key Transformation |
|---|---|---|---|
| 5-Iodo-2,4-dimethoxypyrimidine | Copper(I) 3-tetrahydropyran-2-yloxyprop-1-ynide, then acid | 5-Substituted Uracil | Introduction of a side chain at the 5-position. rsc.org |
| 5-Acetyluracil | POCl3, then KOH | 5-Ethynyluracil | Conversion of an acetyl group to an ethynyl (B1212043) group. nih.gov |
Nucleoside analogues are structurally similar to natural nucleosides and are of great interest in medicinal chemistry. This compound can serve as a precursor for the synthesis of pyrimidine-based nucleoside analogues. The key chemical transformation involves the glycosylation of the pyrimidine base, which is the formation of a bond between the N1 position of the pyrimidine ring and a sugar moiety.
The synthesis of these analogues often involves the initial modification of the pyrimidine base using the chloro and iodo groups, followed by the coupling with a protected sugar derivative. For instance, the chloro group can be replaced with an amino group to form a cytosine analogue, or it can be hydrolyzed to a hydroxyl group to form a uracil analogue. The iodo group can be used to introduce various substituents at the 5-position before or after the glycosylation step. The development of novel synthetic procedures for nucleoside analogues is an active area of research. nih.govnih.gov
Scaffold for Multi-functionalized Molecular Assemblies
The presence of multiple, differentially reactive sites on the this compound ring makes it an excellent scaffold for the construction of multi-functionalized molecular assemblies. By carefully choosing the reaction conditions and reagents, chemists can selectively modify each position of the pyrimidine ring, leading to the creation of complex molecules with tailored properties.
For example, the iodo group can be utilized in a metal-catalyzed cross-coupling reaction, the chloro group can be substituted by a nucleophile, and the methoxy (B1213986) groups can be demethylated to reveal the uracil structure. This sequential functionalization allows for the precise installation of different chemical moieties, leading to molecules with diverse functionalities.
Development of New Synthetic Reagents and Ligands (excluding application in specific catalytic processes unless purely from a mechanistic or material science perspective)
The unique electronic and steric properties of this compound and its derivatives make them potential candidates for the development of new synthetic reagents and ligands. The pyrimidine ring can act as a coordinating moiety for metal centers, and the substituents can be modified to tune the electronic and steric properties of the resulting ligand.
Future Research Directions and Emerging Paradigms in 4 Chloro 5 Iodo 2,6 Dimethoxypyrimidine Chemistry
Sustainable Synthesis Routes and Green Chemistry Principles
The development of environmentally benign synthetic methodologies is a paramount goal in contemporary chemical research. For a molecule like 4-Chloro-5-iodo-2,6-dimethoxypyrimidine, which serves as a building block, the implementation of green chemistry principles in its synthesis and subsequent transformations is crucial.
Catalyst Development for Enhanced Selectivity and Atom Economy
Future research will likely focus on the development of novel catalytic systems that can improve the efficiency and selectivity of reactions involving this compound. This includes catalysts for both its synthesis and its derivatization. Key areas of interest will be:
Heterogeneous Catalysts: The design of recyclable solid-supported catalysts, such as metal nanoparticles on various supports or metal-organic frameworks (MOFs), could significantly reduce waste and simplify product purification.
Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (e.g., palladium) to more abundant and less toxic metals like iron, copper, or nickel for cross-coupling reactions is a major objective of green chemistry.
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, often with high selectivity and functional group tolerance.
A significant metric for the "greenness" of a chemical process is its atom economy, which measures the efficiency with which atoms from the reactants are incorporated into the desired product. Future synthetic routes will aim to maximize atom economy by favoring addition reactions over substitution reactions, thus minimizing the generation of stoichiometric byproducts.
Flow Chemistry Applications
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, scalability, and process control. The application of flow chemistry to the synthesis and functionalization of this compound is a promising avenue for future research.
Recent studies have already demonstrated the utility of flow chemistry for handling highly reactive organometallic intermediates derived from this compound. For instance, the selective halogen-metal exchange at the more reactive iodine position has been successfully performed in a continuous flow setup. uni-muenchen.deuni-muenchen.de This approach allows for the rapid generation and in-situ quenching of the organolithium or organozinc species, minimizing decomposition and side reactions that can be problematic in batch processes. uni-muenchen.deuni-muenchen.de
Future work in this area could involve the development of multi-step, telescoped flow syntheses where this compound is sequentially functionalized in a continuous manner, without the need for isolation of intermediates. This would not only improve efficiency but also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions.
Advanced Functionalization beyond Traditional Cross-Couplings
While traditional palladium-catalyzed cross-coupling reactions are invaluable tools, the future of this compound chemistry will also be defined by the exploration of more advanced functionalization methods. These emerging techniques can provide access to novel chemical space and enable the construction of more complex molecules.
Photoredox Catalysis: The use of visible light to drive chemical reactions has revolutionized organic synthesis. Photoredox catalysis could enable novel transformations of this compound, such as C-H functionalization of the pyrimidine (B1678525) core or the introduction of functional groups that are difficult to install using traditional methods.
Electrosynthesis: Electrochemical methods offer a reagent-free way to generate reactive intermediates and drive chemical reactions. The electrochemical reduction of the carbon-halogen bonds in this compound could provide a green and efficient route to a variety of derivatives.
C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical strategy for molecular diversification. Future research could focus on developing methods for the selective C-H activation of the pyrimidine ring or the methoxy (B1213986) groups of this compound, allowing for the introduction of new substituents without the need for pre-functionalization.
Integration into Materials Science for Novel Property Generation
The unique electronic and structural features of the pyrimidine ring make it an attractive building block for advanced materials. The integration of this compound into functional materials is a largely unexplored but potentially fruitful area of research.
Organic Electronics: Pyrimidine derivatives can be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The specific substitution pattern of this compound could be exploited to tune the electronic properties of such materials.
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring can act as coordination sites for metal ions, enabling the construction of MOFs. These porous materials have potential applications in gas storage, catalysis, and sensing. The chloro and iodo substituents could serve as handles for post-synthetic modification of the MOF structure.
Polymers: Incorporation of the this compound unit into polymer backbones or as pendant groups could lead to materials with novel thermal, optical, or electronic properties.
Chemo- and Regio-selective Transformations of the Pyrimidine Core
The presence of two different halogen atoms at the C4 and C5 positions, along with the two methoxy groups at C2 and C6, makes the selective functionalization of this compound a key challenge and opportunity. The inherent differences in the reactivity of the C-I and C-Cl bonds are the primary basis for achieving selectivity.
Generally, the C-I bond is more reactive than the C-Cl bond in many transformations, including halogen-metal exchange and palladium-catalyzed cross-coupling reactions. This has been demonstrated in the successful selective I/Zn exchange of this compound. uni-muenchen.de
Future research will focus on exploiting this reactivity difference to achieve highly selective sequential functionalization. A general strategy would involve the initial reaction at the more reactive iodine position, followed by a subsequent transformation at the less reactive chlorine position.
| Reactive Site | Potential Selective Transformation | Potential Subsequent Reaction |
| C5-Iodo | Halogen-metal exchange (e.g., with n-BuLi or i-PrMgCl) | Quenching with electrophiles, Negishi or Kumada coupling |
| Suzuki-Miyaura coupling | Sonogashira coupling at C4-Chloro | |
| Sonogashira coupling | Nucleophilic aromatic substitution at C4-Chloro | |
| Heck reaction | Buchwald-Hartwig amination at C4-Chloro | |
| C4-Chloro | Nucleophilic aromatic substitution (SNAr) with N, O, S nucleophiles | Functionalization of a group introduced at C5 |
| Cross-coupling under forcing conditions | Modification of the methoxy groups | |
| C2/C6-Methoxy | O-demethylation | Alkylation or arylation of the resulting hydroxyl groups |
Exploration of Stereoselective Syntheses from Chiral Precursors or with Chiral Catalysis
While this compound itself is an achiral molecule, it can serve as a scaffold for the synthesis of chiral molecules. Future research could explore the introduction of chirality in derivatives of this compound.
Diastereoselective Reactions: If a chiral substituent is introduced at one of the reactive sites (e.g., via coupling with a chiral nucleophile or electrophile), subsequent reactions at other positions on the pyrimidine ring could proceed with diastereoselectivity.
Asymmetric Catalysis: The use of chiral catalysts could enable the enantioselective functionalization of derivatives of this compound. For example, an asymmetric cross-coupling reaction could be employed to introduce a chiral substituent, or a prochiral group attached to the pyrimidine ring could be desymmetrized using a chiral catalyst.
The development of such stereoselective transformations would significantly enhance the value of this compound as a building block for the synthesis of complex, enantiomerically pure molecules for applications in medicine and other life sciences.
Q & A
Q. What strategies improve the stability of this compound derivatives in biological assays?
- Methodology :
- Prodrug Design : Mask the 4-chloro group with ester prodrugs, which hydrolyze in vivo.
- Formulation : Encapsulate in liposomes (DSPC/cholesterol) to prevent degradation in serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
